molecular formula C11H19NO4 B1383111 tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1290556-88-5

tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No. B1383111
M. Wt: 229.27 g/mol
InChI Key: QSRUMOZWBCNCFY-UHFFFAOYSA-N
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Description

Tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (TBC) is a carboxylic acid derivative of an amino acid. It has been widely used in various scientific fields, including biochemistry, pharmacology, and medicine. TBC has been used as a reagent in the synthesis of various compounds, as a substrate for enzymatic reactions, and as an inhibitor of enzymes. It is also used as a marker for metabolic pathways and as a probe for studying enzyme mechanisms.

Scientific Research Applications

Synthesis and Scalability

The compound tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is significant in synthetic chemistry for its applications in creating enantiomerically pure substances. An efficient and scalable route to synthesize this compound starting from commercially available chiral lactone has been developed, demonstrating significant improvements over original routes. This methodology includes a key epimerization/hydrolysis step that avoids the need for tedious purification, enabling the production of kilogram amounts of the compound in 43% yield over nine chemical transformations (Maton et al., 2010).

Molecular Structure Characterization

The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been thoroughly characterized using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. These studies contribute to a deeper understanding of the structural aspects of such compounds, which is crucial for their application in various synthetic pathways (Moriguchi et al., 2014).

Functional Diversity and Synthetic Applications

The tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate framework has been used as a platform for functional diversity, leading to the synthesis of backbone-constrained γ-amino acid analogues. This approach highlights the compound's utility in generating novel structures with potential biological activities, thus opening new avenues for drug discovery and development (Garsi et al., 2022).

properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRUMOZWBCNCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 2
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 4
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 5
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 6
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

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